molecular formula C10H19N3O B11729861 (2-methoxyethyl)[(1-propyl-1H-pyrazol-5-yl)methyl]amine

(2-methoxyethyl)[(1-propyl-1H-pyrazol-5-yl)methyl]amine

Katalognummer: B11729861
Molekulargewicht: 197.28 g/mol
InChI-Schlüssel: IVGYWPXFXGPZOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

The synthesis of (2-methoxyethyl)[(1-propyl-1H-pyrazol-5-yl)methyl]amine can be achieved through several synthetic routes. One common method involves the reaction of 1-propyl-1H-pyrazole-5-carbaldehyde with 2-methoxyethylamine under appropriate conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by an acid or base to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Analyse Chemischer Reaktionen

(2-methoxyethyl)[(1-propyl-1H-pyrazol-5-yl)methyl]amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions may include corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield alcohols or amines as major products.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

The specific conditions for these reactions, such as temperature, solvent, and reaction time, vary depending on the desired product and the nature of the reagents used.

Wissenschaftliche Forschungsanwendungen

(2-methoxyethyl)[(1-propyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:

    Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can be employed in the development of new materials, catalysts, and ligands for various chemical reactions.

    Biology: In biological research, the compound may be used as a probe to study enzyme activity, protein interactions, and cellular processes. Its unique structure allows it to interact with specific biological targets, making it valuable for biochemical assays.

    Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development, particularly in the treatment of diseases such as cancer, inflammation, and neurological disorders.

    Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Wirkmechanismus

The mechanism of action of (2-methoxyethyl)[(1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, alter signal transduction pathways, or affect gene expression.

The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. Detailed studies, including molecular docking, biochemical assays, and cellular experiments, are required to elucidate the precise mechanism of action.

Vergleich Mit ähnlichen Verbindungen

(2-methoxyethyl)[(1-propyl-1H-pyrazol-5-yl)methyl]amine can be compared with other similar compounds, such as:

    1-propyl-1H-pyrazole-5-carbaldehyde: This compound is a precursor in the synthesis of this compound and shares a similar pyrazole ring structure.

    2-methoxyethylamine: This amine is another precursor used in the synthesis and has a similar functional group.

    Other pyrazole derivatives: Compounds with similar pyrazole ring structures but different substituents may exhibit similar reactivity and applications. Examples include 1-methyl-1H-pyrazole and 1-phenyl-1H-pyrazole.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C10H19N3O

Molekulargewicht

197.28 g/mol

IUPAC-Name

2-methoxy-N-[(2-propylpyrazol-3-yl)methyl]ethanamine

InChI

InChI=1S/C10H19N3O/c1-3-7-13-10(4-5-12-13)9-11-6-8-14-2/h4-5,11H,3,6-9H2,1-2H3

InChI-Schlüssel

IVGYWPXFXGPZOZ-UHFFFAOYSA-N

Kanonische SMILES

CCCN1C(=CC=N1)CNCCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.